

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Krestin

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## Compound of Interest

Compound Name: *Krestin*

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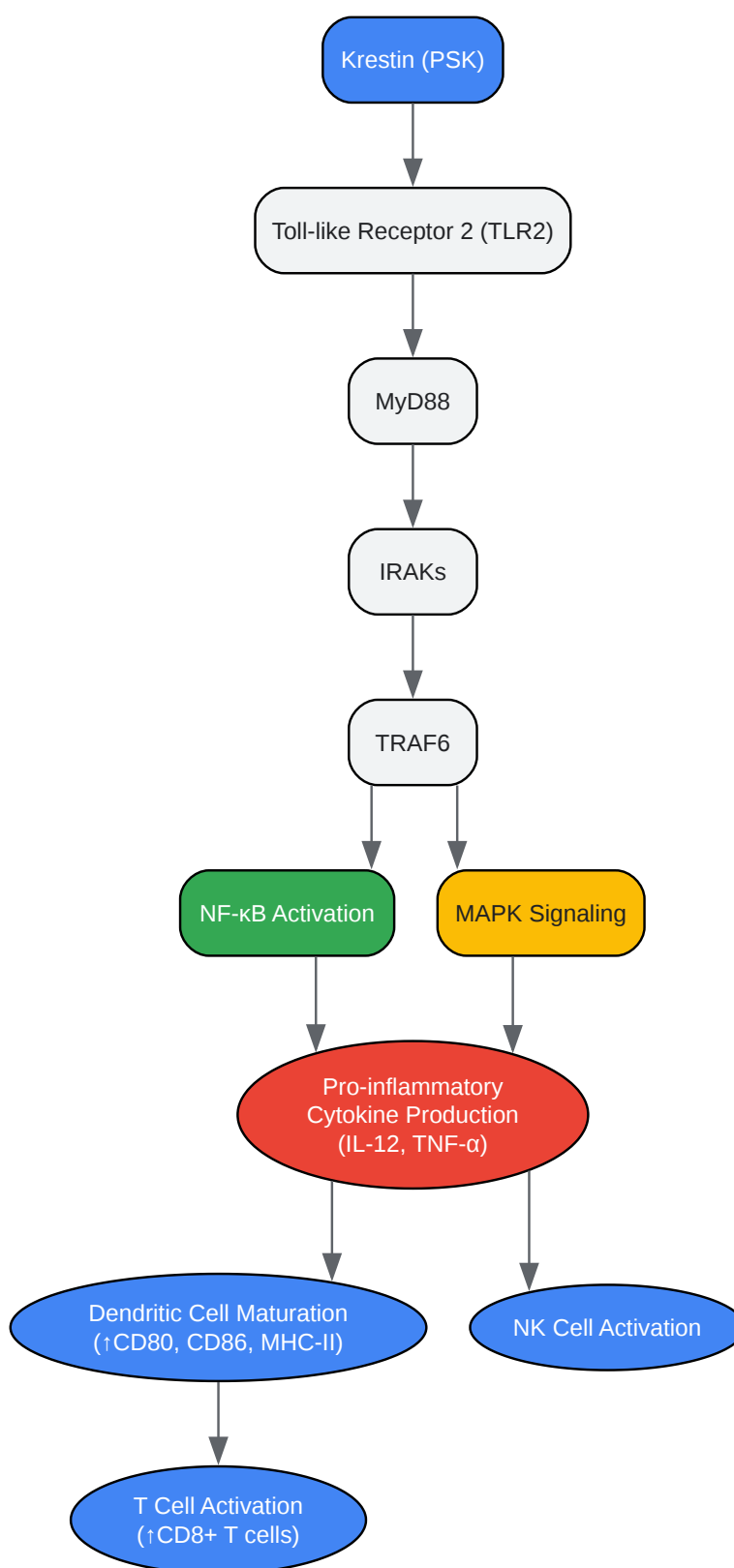
## Introduction

**Krestin** (PSK), a protein-bound polysaccharide extracted from the mycelium of the mushroom *Trametes versicolor*, has been widely used as an immunoadjuvant therapy for cancer in Japan. [1][2] Its immunomodulatory properties are attributed to its ability to activate various components of the innate and adaptive immune systems. [1][3] PSK is known to act as a Toll-like receptor 2 (TLR2) agonist, leading to the activation of dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, particularly CD8+ T cells. [3][4][5] Furthermore, evidence suggests its role in modulating macrophage activity. [6]

Flow cytometry is an indispensable tool for dissecting the complex effects of immunomodulatory agents like **Krestin** on diverse immune cell populations. [7] This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells treated with **Krestin**, enabling researchers to quantitatively assess its impact on key immune cell subsets.

## Mechanism of Action: Krestin's Immunomodulatory Effects

**Krestin's** primary mechanism of action involves the activation of immune cells through the TLR2 pathway.<sup>[3][5]</sup> This interaction triggers a signaling cascade that leads to the maturation and activation of antigen-presenting cells (APCs) such as dendritic cells, and subsequent activation of T cells and NK cells.



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**Krestin** signaling pathway in immune cells.

## Data Presentation: Quantitative Analysis of Immune Cell Responses to Krestin

The following tables summarize expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with **Krestin** (100 µg/mL) for 48 hours. Note: These values are illustrative and may vary depending on experimental conditions and donors.

Table 1: Dendritic Cell Maturation

Marker	Cell Population	Control (% Positive)	Krestin-treated (% Positive)	Fold Change
CD80	CD11c+ HLA-DR+	15.2 ± 2.5	35.8 ± 4.1	~2.4
CD86	CD11c+ HLA-DR+	20.1 ± 3.0	48.5 ± 5.2	~2.4
MHC Class II	CD11c+	65.4 ± 5.8	85.2 ± 6.3	~1.3

Table 2: T Cell Activation and Proliferation

Marker	Cell Population	Control (% Positive)	Krestin-treated (% Positive)	Fold Change
CD69	CD3+ CD8+	5.3 ± 1.1	18.7 ± 2.9	~3.5
IFN-γ	CD3+ CD8+	2.1 ± 0.8	12.4 ± 2.1	~5.9
Ki-67	CD3+ CD4+	3.8 ± 0.9	9.5 ± 1.5	~2.5

Table 3: Natural Killer (NK) Cell Activation

Marker	Cell Population	Control (% Positive)	Krestin-treated (% Positive)	Fold Change
CD107a	CD3- CD56+	8.2 ± 1.5	25.6 ± 3.7	~3.1
Granzyme B	CD3- CD56+	30.5 ± 4.2	55.1 ± 6.8	~1.8

Table 4: Macrophage Polarization

Marker	Cell Population (CD14+)	Control (MFI)	Krestin-treated (MFI)	Fold Change
CD80 (M1)	CD14+	150 ± 25	350 ± 45	~2.3
CD163 (M2)	CD14+	800 ± 120	550 ± 90	~0.7

## Experimental Protocols



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General experimental workflow.

### Protocol 1: Analysis of Dendritic Cell Maturation

This protocol details the analysis of maturation markers on dendritic cells following **Krestin** treatment.

Materials:

- Ficoll-Paque PLUS

- RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- **Krestin** (PSK)
- Human TruStain FcX™ (Fc block)
- Fluorochrome-conjugated antibodies: anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86
- Fixable Viability Dye
- FACS buffer (PBS with 2% FBS, 0.05% sodium azide)

#### Procedure:

- **PBMC Isolation:** Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- **Cell Culture and Treatment:** Resuspend PBMCs at  $1 \times 10^6$  cells/mL in complete RPMI 1640 medium. Culture cells in the presence or absence of **Krestin** (100 µg/mL) for 48 hours at 37°C, 5% CO<sub>2</sub>.
- **Cell Harvesting and Staining:** a. Harvest cells and wash with FACS buffer. b. Stain with a Fixable Viability Dye according to the manufacturer's instructions. c. Block Fc receptors with Human TruStain FcX™ for 10 minutes at 4°C. d. Add the antibody cocktail (anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86) and incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with FACS buffer. f. Resuspend cells in FACS buffer for flow cytometry analysis.
- **Flow Cytometry Analysis:** a. Acquire data on a flow cytometer. b. Gate on live, single cells. c. Identify dendritic cells as CD11c<sup>+</sup> and HLA-DR<sup>+</sup>. d. Quantify the percentage of CD80<sup>+</sup> and CD86<sup>+</sup> cells within the dendritic cell gate.

## Protocol 2: Intracellular Cytokine Staining of T Cells

This protocol is for the detection of intracellular IFN-γ in CD8<sup>+</sup> T cells stimulated with **Krestin**.

#### Materials:

- All materials from Protocol 1

- Brefeldin A
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8
- Intracellular fixation and permeabilization buffer set
- Fluorochrome-conjugated anti-IFN- $\gamma$  antibody

#### Procedure:

- PBMC Isolation and Culture: Follow steps 1 and 2 from Protocol 1.
- Protein Transport Inhibition: Add Brefeldin A (5  $\mu\text{g/mL}$ ) for the final 4-6 hours of culture.
- Surface Staining: a. Harvest cells and wash with FACS buffer. b. Stain with a Fixable Viability Dye. c. Block Fc receptors. d. Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C. e. Wash cells with FACS buffer.
- Intracellular Staining: a. Fix and permeabilize the cells using an intracellular fixation and permeabilization buffer set according to the manufacturer's protocol. b. Add anti-IFN- $\gamma$  antibody and incubate for 30 minutes at room temperature in the dark. c. Wash cells with permeabilization buffer. d. Resuspend cells in FACS buffer for analysis.
- Flow Cytometry Analysis: a. Acquire data on a flow cytometer. b. Gate on live, single, CD3+ lymphocytes. c. Within the CD3+ gate, identify CD8+ T cells. d. Determine the percentage of IFN- $\gamma$ + cells within the CD8+ T cell population.

## Protocol 3: Analysis of Macrophage Polarization

This protocol outlines the assessment of M1 and M2 macrophage markers after **Krestin** treatment.

#### Materials:

- All materials from Protocol 1
- Fluorochrome-conjugated antibodies: anti-CD14, anti-CD80, anti-CD163

#### Procedure:

- PBMC Isolation and Culture: Follow steps 1 and 2 from Protocol 1.
- Cell Staining: a. Harvest cells and wash with FACS buffer. b. Stain with a Fixable Viability Dye. c. Block Fc receptors. d. Add the antibody cocktail (anti-CD14, anti-CD80, anti-CD163) and incubate for 30 minutes at 4°C. e. Wash cells twice with FACS buffer. f. Resuspend in FACS buffer for analysis.
- Flow Cytometry Analysis: a. Acquire data on a flow cytometer. b. Gate on live, single cells. c. Identify macrophages based on forward and side scatter properties and CD14 expression. d. Analyze the Mean Fluorescence Intensity (MFI) of CD80 (M1 marker) and CD163 (M2 marker) on the CD14+ population.

## Conclusion

The protocols and application notes provided here offer a comprehensive framework for investigating the immunomodulatory effects of **Krestin** on key immune cell populations using flow cytometry. By quantifying changes in cell surface markers, intracellular cytokines, and proliferation, researchers can gain valuable insights into the mechanisms by which **Krestin** enhances anti-tumor immunity. These methods are crucial for the preclinical and clinical development of **Krestin** and other immunomodulatory agents.

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